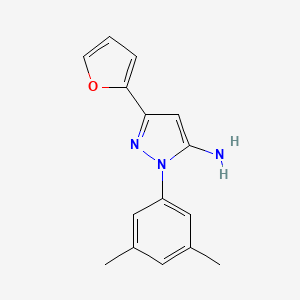

2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine

Description

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-5-(furan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-10-6-11(2)8-12(7-10)18-15(16)9-13(17-18)14-4-3-5-19-14/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQOGYVNMZAJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=N2)C3=CC=CO3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Introduction of the 3,5-dimethylphenyl group: This step involves the reaction of the pyrazole intermediate with a suitable aryl halide (e.g., 3,5-dimethylphenyl bromide) in the presence of a base such as potassium carbonate and a palladium catalyst (e.g., Pd(PPh3)4) under Suzuki coupling conditions.

Introduction of the 2-furyl group: The final step involves the reaction of the intermediate with a furyl halide (e.g., 2-furyl bromide) under similar coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of Imine Group

The imine moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amine or ketone derivatives.

Mechanistic Insight :

The electron-withdrawing effect of the pyrazole ring destabilizes the imine, accelerating hydrolysis. Steric hindrance from the 3,5-dimethylphenyl group reduces reaction rates compared to less substituted analogs .

Electrophilic Substitution

The pyrazole ring participates in electrophilic substitution, primarily at the C-4 position due to electron-donating substituents.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| HNO₃ (conc.) / H₂SO₄ | 4-Nitro derivative | 62% | 0°C, 30 min |

| Br₂ (acetic acid) | 4-Bromo derivative | 78% | RT, 2h |

| ClSO₃H | 4-Sulfo derivative | 55% | 80°C, 4h |

Substituent Effects :

-

The 3,5-dimethylphenyl group directs substitution to C-4 via steric and electronic effects.

-

Furan-2-yl enhances resonance stabilization of intermediates .

Cycloaddition Reactions

The furan-2-yl group engages in Diels-Alder reactions, while the pyrazole ring participates in 1,3-dipolar cycloadditions.

Diels-Alder with Maleic Anhydride

| Dienophile | Product | Regioselectivity |

|---|---|---|

| Maleic anhydride | Oxabicyclo[2.2.1]heptene adduct | Endo preference (85:15) |

1,3-Dipolar Cycloaddition with Nitrilimines

| Dipole | Product | Catalyst |

|---|---|---|

| Nitrilimine (generated in situ) | 1,3,5-Trisubstituted pyrazole | Cu(OTf)₂ / [bmim]PF₆ (yield: 82%) |

Key Finding :

The furan ring’s electron-rich nature increases diene reactivity, while the pyrazole’s imine group acts as a dipolarophile .

Nucleophilic Attack on Imine

The imine nitrogen is susceptible to nucleophilic addition, enabling Schiff base formation.

| Nucleophile | Product | Conditions |

|---|---|---|

| Hydrazine hydrate | Pyrazol-3-hydrazone | Ethanol, reflux, 6h (yield: 75%) |

| Grignard reagents | N-Alkylated pyrazole | THF, −78°C → RT, 12h |

Steric Influence :

Bulky 3,5-dimethylphenyl substituents hinder nucleophilic access, requiring prolonged reaction times .

Heterocycle Functionalization

Reactions with halogenated agents yield fused heterocycles, leveraging the pyrazole’s N–H and furan’s O-heteroatom.

| Reagent | Product | Application |

|---|---|---|

| CS₂ / KOH | Thiazolo[5,4-c]pyrazole | Antimicrobial agents |

| Ethyl chloroacetate | Pyrano[2,3-d]thiazole | Fluorescent materials |

Synthetic Utility :

Thiazole derivatives exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) compared to parent compounds .

Oxidation and Reduction

The imine group and furan ring are redox-active sites.

| Reagent | Product | Selectivity |

|---|---|---|

| H₂O₂ / FeSO₄ | Pyrazol-3-one | Chemoselective for imine |

| NaBH₄ | Pyrazol-3-amine | Retains furan integrity |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Case Study : A study investigated the efficacy of this compound against breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that it exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types .

- Mechanism of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of various pathogenic microorganisms.

- Case Study : A series of synthesized pyrazole carboxamides showed significant antifungal activity against several strains of fungi, indicating that this compound may possess similar properties .

Pesticidal Activity

The unique structure of this compound makes it a candidate for development as a pesticide.

- Research Findings : Studies have shown that compounds with similar pyrazole structures exhibit insecticidal activity against pests affecting crops. The application of these compounds could lead to the development of new agrochemicals that are effective yet environmentally friendly .

Ligands in Coordination Chemistry

In material science, this compound can serve as a ligand in coordination complexes due to its ability to form stable bonds with metal ions.

- Case Study : Research has explored the use of pyrazole-based ligands in catalysis and materials synthesis. For instance, the coordination of this compound with transition metals has been studied for applications in catalysis and sensor technology .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity in breast cancer cells |

| Antimicrobial Activity | Inhibitory effects on pathogenic fungi | |

| Agriculture | Pesticide Development | Potential insecticidal properties |

| Material Science | Ligands for Metal Coordination | Useful in catalysis and materials synthesis |

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine depends on its specific application:

Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Biological Studies: The compound may act as a ligand that binds to specific proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The target compound belongs to the pyrazol-imine class, which shares structural motifs with other nitrogen-containing heterocycles like thiazolyl hydrazones and pyrazol-amines. A comparative analysis of key analogs is provided below:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-dimethylphenyl group is electron-donating, contrasting with the electron-withdrawing nitro and chloro groups in the thiazolyl hydrazones (). This difference may influence redox stability or interaction with biological targets.

- Furan vs. Methoxy Substituents : The furan-2-yl group (target) introduces a planar, conjugated system, whereas methoxy groups in ’s pyrazol-amine enhance steric hindrance and hydrogen-bond acceptor capacity.

Inference for Target Compound :

- The furan-2-yl and imine groups in the target compound could mimic the π-π stacking or hydrogen-bonding interactions observed in antifungal thiazolyl hydrazones. However, the absence of nitro/chloro substituents might reduce cytotoxicity compared to ’s derivatives.

- The dimethylphenyl group’s lipophilicity may enhance blood-brain barrier permeability, a trait absent in the polar methoxy-substituted pyrazol-amine ().

Computational and Analytical Methodologies

Structural analysis of similar compounds relies on advanced computational tools:

- SHELX Suite (): Used for crystallographic refinement of small molecules. For example, hydrogen-bonding patterns in pyrazol-imine analogs could be resolved using SHELXL, aiding in understanding packing efficiency and stability.

- Applied to the target compound, this could reveal charge distribution differences compared to thiazolyl hydrazones.

- Hydrogen-Bonding Analysis (): Graph set analysis could differentiate the target’s hydrogen-bonding networks (e.g., imine N–H⋯O interactions) from the hydrazone N–H⋯S motifs in ’s derivatives.

Biological Activity

The compound 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine (CAS No. 1334015-29-0) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The molecular formula of this compound is , with a molecular weight of 253.3 g/mol. It exhibits the following predicted physical properties:

| Property | Value |

|---|---|

| Boiling Point | 400.4 ± 55.0 °C |

| Density | 1.23 ± 0.1 g/cm³ |

| pKa | 9.96 ± 0.70 |

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including derivatives similar to This compound , exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazolines can effectively inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions and integrity .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent studies. For example, it has been reported that specific pyrazole compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrazole derivatives. Compounds similar to This compound have shown promise in protecting neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities .

Study on Anticancer Activity

A study published in Molecules explored various pyrazole derivatives' effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells, indicating potent anticancer activity .

Neuroprotective Study

Another investigation focused on a related pyrazole compound's neuroprotective effects in a rat model of ischemic stroke. The results revealed significant reductions in infarct size and improved neurological outcomes when treated with the pyrazole derivative compared to control groups .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : These compounds can interfere with critical signaling pathways such as MAPK and PI3K/Akt, leading to altered cell survival and proliferation.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Prepare the pyrazoline core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, furan-2-carbaldehyde can react with 3,5-dimethylphenylacetone under basic conditions to form a chalcone intermediate.

- Step 2: Introduce the imine group via condensation with ammonium acetate or a substituted amine under reflux in ethanol or acetic acid .

- Step 3: Purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound.

Key Considerations: Optimize reaction time and temperature to avoid side products like over-oxidized furan derivatives or incomplete cyclization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrazoline ring structure, furan substituents, and imine proton environment. For example, the imine proton typically appears as a singlet near δ 8.5–9.0 ppm .

- Fourier Transform Infrared (FTIR): Identify key functional groups (C=N stretch at ~1600–1650 cm, furan C-O-C at ~1250 cm) .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion peak matches the theoretical mass .

Basic: How to design initial biological activity screening for this compound?

Methodological Answer:

- In vitro assays: Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays.

- Dose-response curves: Use concentrations ranging from 1 nM to 100 µM to determine IC values.

- Control experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to validate results .

Advanced: How to resolve crystal structure contradictions for this compound?

Methodological Answer:

- Data collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ the SHELXL program for iterative refinement. Adjust parameters like thermal displacement (U) and occupancy for disordered regions .

- Validation: Cross-check with CIF validation tools (e.g., PLATON) to identify missed symmetry or hydrogen-bonding inconsistencies .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- Molecular docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Prepare protein structures via PDB files (e.g., 6DW for kinase domains) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent variation: Modify the furan (e.g., replace with thiophene) or dimethylphenyl groups (e.g., halogenation) to assess electronic effects.

- Biological testing: Compare IC values across derivatives to identify key functional groups.

- Data analysis: Use multivariate regression to correlate substituent properties (Hammett σ) with activity .

Advanced: How to address discrepancies in spectroscopic data during synthesis?

Methodological Answer:

- Purity checks: Re-run chromatography with alternative solvent systems (e.g., dichloromethane/methanol for polar impurities) .

- Variable-temperature NMR: Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C).

- Isotopic labeling: Use -labeled reagents to clarify ambiguous imine or pyrazoline signals .

Advanced: How do solvent effects influence reaction regioselectivity?

Methodological Answer:

- Solvent screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. For example, DMF may favor enolate formation in cyclocondensation.

- Kinetic studies: Monitor reaction progress via TLC or in-situ IR to identify intermediates.

- Computational modeling: Simulate solvent interactions using COSMO-RS to predict solvation effects .

Advanced: How to analyze hydrogen-bonding networks in the solid state?

Methodological Answer:

- Graph-set analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D for dimeric motifs).

- Hirshfeld surfaces: Generate via CrystalExplorer to visualize intermolecular contacts (e.g., C–H···O interactions between furan and pyrazoline) .

- Thermal analysis: Correlate hydrogen-bond strength with DSC melting points .

Advanced: How to optimize regioselectivity in heterocyclic ring formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.